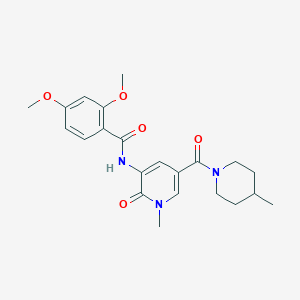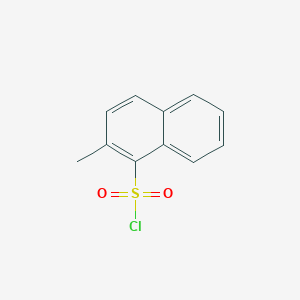![molecular formula C11H13NO4S B2894352 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid CAS No. 1225764-58-8](/img/structure/B2894352.png)
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a chemical compound with the CAS Number: 500292-31-9 . It has a molecular weight of 241.27 and its IUPAC name is 3-[(allylamino)sulfonyl]benzoic acid . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is 1S/C10H11NO4S/c1-2-6-11-16(14,15)9-5-3-4-8(7-9)10(12)13/h2-5,7,11H,1,6H2,(H,12,13) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid is a powder that is stored at room temperature . Its molecular weight is 241.27 .Scientific Research Applications
Pharmaceutical Applications: Neuroprotective Agents
This compound has been found to be structurally similar to propargylamine derivatives, which are known for their neuroprotective properties. Propargylamines like selegiline and rasagiline are used in the treatment of neurodegenerative diseases such as Parkinson’s and Alzheimer’s . The presence of the propargyl group is crucial for the neuroprotective effects, independent of monoamine oxidase B inhibition, suggesting potential applications of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid in developing new neuroprotective drugs.
Chemical Synthesis: Solvent-Free Reactions
In the realm of green chemistry, solvent-free synthesis is gaining traction due to its environmental benefits. The structural features of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid make it a candidate for use in solvent-free synthetic approaches, particularly in the synthesis of propargylamines via A3 coupling reactions . This aligns with the increasing demand for more sustainable and eco-friendly chemical processes.
Biochemical Research: Enzyme Inhibition
The compound’s sulfamoyl and benzoic acid groups suggest potential for enzyme inhibition. It could be explored for inhibiting enzymes like lysine-specific demethylase-1 (LSD-1), which has implications in cancer therapy . By inhibiting LSD-1, it may enhance the effects of chemotherapeutic agents, offering a new avenue for cancer treatment research.
Optical Sensing: Detection of Ammonia and Heavy Metals
Derivatives of 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid have been studied for their colorimetric detection capabilities for ammonia and chromium ions in water . This suggests that the compound could be modified to develop optical sensors for environmental monitoring, providing a rapid and cost-effective method for detecting pollutants.
Medical Research: Antidiabetic Potential
The structural similarity to pargyline, a monoamine oxidase inhibitor, indicates that 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid could have applications in treating type 1 diabetes and its cardiovascular complications . Research into its antidiabetic properties could lead to the development of new therapeutic agents.
Environmental Applications: Reagent for Organic Synthesis
Given its chemical structure, 3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid could serve as a reagent in organic synthesis, particularly in the synthesis of compounds with environmental applications . Its potential use in creating environmentally friendly reagents for organic synthesis could contribute to reducing the environmental impact of chemical processes.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which suggest that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation, respectively .
Mechanism of Action
Target of Action
Similar compounds such as sulfamoyl benzoic acids are known to interact with certain proteins
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The compound’s potential to undergo various reactions at the benzylic position suggests that it could influence multiple biochemical pathways.
properties
IUPAC Name |
3-[methyl(prop-2-enyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-3-7-12(2)17(15,16)10-6-4-5-9(8-10)11(13)14/h3-6,8H,1,7H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPFXVZBGPTHSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)S(=O)(=O)C1=CC=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl(prop-2-en-1-yl)sulfamoyl]benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[3-(3-chlorophenyl)ureido]piperidine-1-carboxylate](/img/structure/B2894269.png)
![1-Spiro[3,4-dihydroisochromene-1,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2894270.png)


![N-[1-(6-Methylpyrazin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2894275.png)
![2-chloro-3-[(E)-2-(dibenzylamino)ethenyl]naphthoquinone](/img/structure/B2894277.png)
![Ethyl 4-[(4-fluorophenyl)methoxy]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2894279.png)
![5-[(Cyclopent-3-en-1-yl)methoxy]-3-methyl-1,2,4-thiadiazole](/img/structure/B2894280.png)
![Butyl 4-[[(Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoate](/img/structure/B2894281.png)
![2-Methyl-1-oxo-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]propan-2-yl acetate](/img/structure/B2894282.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-ethylpiperazine-1-carboxamide](/img/structure/B2894287.png)
![5-tert-butyl-N-(2-methoxyethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2894289.png)
